2-(benzylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide
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Overview
Description
2-(benzylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzylthio group, a furo[2,3-c]pyridin-7-one moiety, and an acetamide linkage, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furo[2,3-c]pyridin-7-one moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzylthio group: This step involves the nucleophilic substitution of a benzyl halide with a thiol group, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Acetamide linkage formation: The final step involves the coupling of the intermediate with an acetamide derivative, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the furo[2,3-c]pyridin-7-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Varied products depending on the nucleophile used
Scientific Research Applications
2-(benzylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The furo[2,3-c]pyridin-7-one moiety may interact with nucleic acids or proteins, affecting their function. The acetamide linkage provides stability and modulates the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide analogues: Compounds with similar structures but different substituents on the benzylthio or furo[2,3-c]pyridin-7-one moieties.
Thio analogues of GABA agonists: Compounds like 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol, which have similar thio groups and biological activities.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-16(13-24-12-14-4-2-1-3-5-14)19-8-10-20-9-6-15-7-11-23-17(15)18(20)22/h1-7,9,11H,8,10,12-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXLRBMQRVOEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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